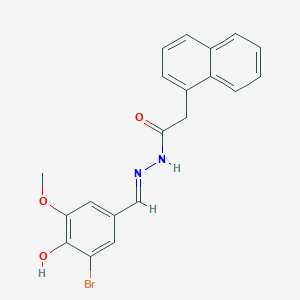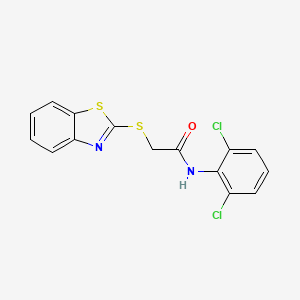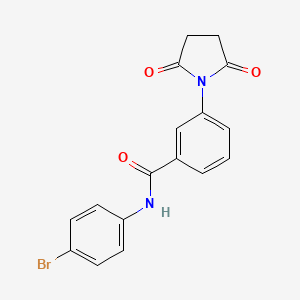
3-benzyl-5-(5-bromo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-5-(5-bromo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BBMT and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of BBMT in cancer cells involves the inhibition of the activity of topoisomerase IIα. Topoisomerase IIα is an enzyme that is involved in the regulation of DNA topology. Inhibition of this enzyme leads to the accumulation of DNA damage, which triggers apoptosis in cancer cells.
In Alzheimer's disease, the mechanism of action of BBMT involves the inhibition of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, which is a neurotransmitter involved in cognitive function. Inhibition of this enzyme leads to an increase in acetylcholine levels, which improves cognitive function.
Biochemical and Physiological Effects:
BBMT has shown significant biochemical and physiological effects in various studies. In cancer cells, BBMT induces apoptosis by inhibiting the activity of topoisomerase IIα. In Alzheimer's disease, BBMT improves cognitive function by inhibiting the activity of acetylcholinesterase. BBMT has also shown good electron transport properties, making it a promising candidate for use in organic electronic devices.
Advantages and Limitations for Lab Experiments
BBMT has several advantages and limitations for lab experiments. The advantages include its potential applications in various fields, including medicinal chemistry, material science, and catalysis. BBMT has also shown promising results as an anticancer agent and in the treatment of Alzheimer's disease. The limitations include the need for further studies to fully understand the mechanism of action of BBMT and its potential side effects.
Future Directions
There are several future directions for the research on BBMT. One future direction is the development of BBMT as an anticancer agent. Further studies are needed to fully understand the mechanism of action of BBMT and its potential side effects. Another future direction is the development of BBMT as a treatment for Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of BBMT and its potential side effects. Additionally, further studies are needed to explore the potential applications of BBMT in material science and catalysis.
Synthesis Methods
The synthesis of BBMT has been reported in the literature using different methods. The most common method involves the reaction of 5-bromo-2-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 5-(5-bromo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. This intermediate is then reacted with benzyl bromide in the presence of potassium carbonate to form BBMT.
Scientific Research Applications
BBMT has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, BBMT has shown promising results as an anticancer agent. Studies have shown that BBMT induces apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα. BBMT has also been studied for its potential applications in the treatment of Alzheimer's disease. Studies have shown that BBMT inhibits the activity of acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease.
In material science, BBMT has been studied for its potential applications in the development of organic semiconductors. BBMT has shown good electron transport properties, making it a promising candidate for use in organic electronic devices.
In catalysis, BBMT has been studied for its potential applications in the synthesis of heterocyclic compounds. Studies have shown that BBMT can act as an efficient catalyst in the synthesis of various heterocyclic compounds.
properties
IUPAC Name |
(5E)-3-benzyl-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2S2/c1-22-15-8-7-14(19)9-13(15)10-16-17(21)20(18(23)24-16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQGMVCONVFGQT-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-benzyl-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B5971117.png)
![[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol](/img/structure/B5971125.png)
![2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B5971128.png)
![3-bromo-4-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5971130.png)


![1-[4-(4-{[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5971164.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methoxyphenoxy)acetyl]-3-piperidinamine](/img/structure/B5971176.png)

![2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5971189.png)
![4-bromo-N-[4-(difluoromethoxy)-3-methoxyphenyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5971197.png)
![2,6-dimethyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5971203.png)
![4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5971209.png)